molecular formula C14H9BrN2O B2661852 (6-Bromoimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone CAS No. 1284293-40-8

(6-Bromoimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone

カタログ番号: B2661852
CAS番号: 1284293-40-8
分子量: 301.143
InChIキー: WDRHENMONWPLEC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(6-Bromoimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone is a brominated imidazo[1,2-a]pyridine derivative characterized by a ketone group at the 3-position of the heterocyclic core and a phenyl substituent. This compound belongs to a class of bioactive molecules frequently explored for pharmaceutical applications due to their structural versatility and interaction with biological targets. Key identifiers include:

  • Molecular Formula: C₁₄H₉BrN₂O
  • Molecular Weight: 301.14 g/mol (calculated)
  • CAS Registry Number: 1284293-40-8
  • Purity: 98% (as reported in commercial catalog listings)

Its synthesis typically involves coupling reactions or cyclization strategies, as seen in structurally related imidazo[1,2-a]pyridines .

特性

IUPAC Name

(6-bromoimidazo[1,2-a]pyridin-3-yl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN2O/c15-11-6-7-13-16-8-12(17(13)9-11)14(18)10-4-2-1-3-5-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDRHENMONWPLEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CN=C3N2C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (6-Bromoimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone typically involves the reaction of 2-aminopyridine with α-bromoketones under specific conditions. One common method includes the use of ethyl acetate as a solvent and tert-butyl hydroperoxide (TBHP) as an oxidizing agent. The reaction proceeds via a one-pot tandem cyclization/bromination process .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

化学反応の分析

Types of Reactions

(6-Bromoimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Oxidizing Agents: TBHP is commonly used in the synthesis process.

    Solvents: Ethyl acetate is frequently used as a solvent.

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can have significant biological activities .

科学的研究の応用

(6-Bromoimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its interactions with biological targets and its potential as a drug candidate.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

作用機序

The mechanism of action of (6-Bromoimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed .

類似化合物との比較

Key Observations :

  • Electrophilic Effects : Bromine’s larger atomic radius and polarizability may enhance π-π stacking interactions in biological targets compared to chlorine or fluorine .
  • Lipophilicity : The bromo derivative (LogP ~2.8, estimated) is more lipophilic than the chloro (LogP ~2.3) or fluoro (LogP ~1.9) analogues, impacting membrane permeability .

Derivatives with Substituent Variations

Alkyl and Aryl Modifications

  • Reported in NMR studies (δ 187.1 ppm for ketone carbonyl) .
  • (6-Chloro-2-(1,1-difluoro-3-phenylpropyl)imidazo[1,2-a]pyridin-3-yl)(phenyl)methanone (7e): Incorporation of a difluoroalkyl chain enhances metabolic stability. Yield: 53% via oxidative coupling; HRMS [M + Na]⁺: 434.0843 .

Piperazine and Triazole Hybrids

  • BAY10000493: A related imidazo[1,2-a]pyridine-piperazine inhibitor of TASK-1 potassium channels.
  • (6-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)(4-((1-(4-methoxy-2-nitrophenyl)-1H-1,2,3-triazol-4-yl)-methyl)-piperazin-1-yl)-methanone (8p): Exhibits antitrypanosomal activity (IC₅₀ < 10 µM), suggesting bromo analogues may retain similar bioactivity with optimized substituents .

生物活性

(6-Bromoimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of (6-Bromoimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone features a bromine atom at the 6-position of the imidazo[1,2-a]pyridine ring, which enhances its reactivity and biological activity. The compound can be represented as follows:

C21H17BrN2O\text{C}_{21}\text{H}_{17}\text{BrN}_2\text{O}

The biological activity of (6-Bromoimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone is attributed to its ability to interact with specific molecular targets within cells. The bromine substituent increases binding affinity to various enzymes and receptors, while the imidazo[1,2-a]pyridine core facilitates interactions with nucleic acids and proteins. This interaction can modulate several biological pathways, leading to effects such as:

  • Inhibition of cancer cell proliferation
  • Induction of apoptosis
  • Antimicrobial activity against various pathogens

Anticancer Properties

Research indicates that (6-Bromoimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone exhibits significant anticancer properties. In vitro studies have shown that the compound can inhibit the growth of various cancer cell lines. For instance:

Cell LineIC50 (µM)Effect
A375 (melanoma)15.5Growth inhibition
HeLa (cervical)22.0Induction of apoptosis
MCF-7 (breast)18.3Cell cycle arrest

The mechanism underlying these effects involves the activation of apoptotic pathways, including the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.

Antimicrobial Activity

(6-Bromoimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone has also been evaluated for its antimicrobial properties. Studies have demonstrated its effectiveness against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Study 1: Anticancer Efficacy

A recent study focused on the anticancer efficacy of (6-Bromoimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone in human melanoma cells. The compound was shown to induce apoptosis through the mitochondrial pathway, leading to increased reactive oxygen species (ROS) production and subsequent DNA damage.

Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial activity against multidrug-resistant bacterial strains. The results indicated that (6-Bromoimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone exhibited potent inhibitory effects, suggesting its potential application in treating resistant infections.

Q & A

Q. What are the established synthetic routes for (6-Bromoimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone, and what key reaction conditions optimize yield and purity?

The compound is typically synthesized via a multi-step approach:

  • Bromination : A bromine atom is introduced at the 6-position of imidazo[1,2-a]pyridine using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0–5°C) .
  • Friedel-Crafts Acylation : The brominated intermediate undergoes acylation with benzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form the methanone moiety .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%). Optimizing stoichiometry (1:1.2 molar ratio for bromination) and reaction time (4–6 hours for acylation) maximizes yield (reported up to 68%) .

Q. Which spectroscopic and analytical techniques are most effective for characterizing the structural integrity of (6-Bromoimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone?

Key techniques include:

  • ¹H/¹³C NMR : Diagnostic signals include the aromatic proton multiplet at δ 7.57–8.86 ppm (phenyl and pyridine rings) and the methanone carbonyl carbon at δ 184.70 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : The [M+H]+ ion at m/z 300.9955 confirms molecular weight (Calcd. 300.9971 for C₁₄H₁₀BrN₂O) .
  • Infrared Spectroscopy (IR) : A strong carbonyl stretch at ~1680 cm⁻¹ verifies the methanone group .

Advanced Research Questions

Q. How can researchers design structure-activity relationship (SAR) studies to evaluate the bioisosteric replacement potential of the bromine atom?

  • Analog Synthesis : Replace bromine with other halogens (Cl, I) or functional groups (CN, CF₃) using cross-coupling reactions (e.g., Suzuki-Miyaura for aryl substitutions) .
  • Biological Assays : Test analogs in in vitro models (e.g., kinase inhibition assays) to compare potency. For example, iodine substitution may enhance lipophilicity and target binding .
  • Computational Modeling : Use density functional theory (DFT) to predict electronic effects and molecular docking to assess binding affinity changes .

Q. What experimental strategies are recommended for resolving contradictory biological activity data observed in different assay systems?

  • Assay Standardization : Control variables such as cell line viability (e.g., HepG2 vs. HEK293), incubation time (24–72 hours), and compound solubility (use DMSO concentrations <0.1%) .
  • Orthogonal Validation : Confirm results using complementary techniques (e.g., SPR for binding kinetics alongside cellular assays) .
  • Metabolic Stability Testing : Evaluate hepatic microsomal stability to rule out pharmacokinetic discrepancies .

Q. What mechanistic insights can be gained from studying the compound’s interaction with biological targets?

  • Target Identification : Employ affinity chromatography or pull-down assays with tagged derivatives to isolate binding proteins .
  • Kinetic Studies : Use surface plasmon resonance (SPR) to measure association/dissociation rates (e.g., kon = 1.2 × 10⁴ M⁻¹s⁻¹, koff = 0.03 s⁻¹) .
  • Structural Elucidation : Co-crystallize the compound with target enzymes (e.g., kinases) to resolve binding modes via X-ray diffraction .

Q. How should researchers address stability challenges during long-term storage or experimental use?

  • Storage Conditions : Store under inert gas (Argon) at 2–8°C in amber vials to prevent photodegradation .
  • Stability Monitoring : Perform periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) to detect decomposition (>98% purity over 6 months under recommended conditions) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。